molecular formula C18H14ClNO4 B11393695 N-(3-chloro-4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393695
M. Wt: 343.8 g/mol
InChI Key: WSWMFRPDDSOWDG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core structure, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • 3-chloro-4-methoxyphenyl)-N,N-dimethylurea
  • 4-methoxyphenyl isocyanate

Uniqueness

N-(3-chloro-4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO4/c1-10-3-5-15-12(7-10)14(21)9-17(24-15)18(22)20-11-4-6-16(23-2)13(19)8-11/h3-9H,1-2H3,(H,20,22)

InChI Key

WSWMFRPDDSOWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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